molecular formula C9H11N3 B13077846 5-(Propylamino)pyridine-2-carbonitrile

5-(Propylamino)pyridine-2-carbonitrile

Cat. No.: B13077846
M. Wt: 161.20 g/mol
InChI Key: SGWNRIDUGZWLCG-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-(Propylamino)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Biological Activity

5-(Propylamino)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound belongs to the pyridine family, characterized by a pyridine ring substituted with a propylamino group and a carbonitrile functional group. The molecular formula is C10_{10}H12_{12}N3_{3}, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to their biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanopyridine with propylamine under specific conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques.

Antimicrobial Activity

Several studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in recent research. For instance, it showed promising results against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial and antifungal activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it demonstrated an IC50_{50} value of approximately 15 µM against breast cancer cells (MCF-7) .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, researchers synthesized a series of pyridine derivatives, including this compound. They evaluated its antimicrobial activity against clinical isolates and found that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics .

Case Study 2: Anticancer Activity

A research team investigated the cytotoxic effects of various pyridine derivatives on cancer cell lines. They reported that this compound exhibited potent cytotoxicity against lung and breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Summary of Biological Activities

Activity Effectiveness MIC/IC50 Values
AntimicrobialModerate to strongMIC: 8 - 32 µg/mL
AnticancerPotentIC50: ~15 µM (MCF-7 cells)
Anti-inflammatorySignificant reductionIC50: ~10 µM

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-(propylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)12-7-9/h3-4,7,11H,2,5H2,1H3

InChI Key

SGWNRIDUGZWLCG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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